Cyanomorphine

Description

Cyanomorphine (systematic name: 4-morpholinecarbonitrile) is a heterocyclic organic compound with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . Structurally, it consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with a cyano (-CN) group at the 4-position. This combination of a polar heterocycle and a nitrile functional group confers unique physicochemical properties, including moderate water solubility and reactivity in nucleophilic substitution reactions.

Nitriles like this compound are often utilized in the production of analgesics, anticonvulsants, or cyanide antidotes due to their ability to release cyanide ions under specific conditions .

Propriétés

Formule moléculaire |

C17H16N2O3 |

|---|---|

Poids moléculaire |

296.32 g/mol |

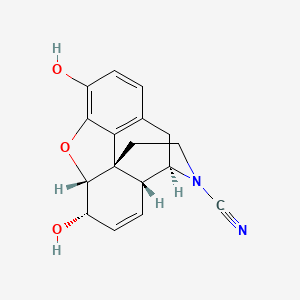

Nom IUPAC |

(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbonitrile |

InChI |

InChI=1S/C17H16N2O3/c18-8-19-6-5-17-10-2-4-13(21)16(17)22-15-12(20)3-1-9(14(15)17)7-11(10)19/h1-4,10-11,13,16,20-21H,5-7H2/t10-,11+,13-,16-,17-/m0/s1 |

Clé InChI |

IYUVSNMEVXPVDN-KBQPJGBKSA-N |

SMILES isomérique |

C1CN([C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)O)O)C#N |

SMILES canonique |

C1CN(C2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)O)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the cyanoacetylation of morphine, where morphine is reacted with cyanoacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of cyanomorphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate this compound from any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Cyanomorphine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield primary amines or other reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyanoketones, while reduction can produce cyanoamines.

Applications De Recherche Scientifique

Cyanomorphine has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Studied for its interactions with opioid receptors and its potential effects on cellular signaling pathways.

Medicine: Investigated for its analgesic properties and potential use in pain management.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mécanisme D'action

Cyanomorphine exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The cyano group in this compound may enhance its binding affinity or alter its pharmacokinetics, making it a unique compound for further study.

Comparaison Avec Des Composés Similaires

Morpholine Derivatives

Cyanomorphine belongs to the morpholine family, a class of compounds widely used in drug design for their ability to improve pharmacokinetic properties. Below is a comparison with key analogs:

Structural Insights :

- The cyano group in this compound enhances electrophilicity compared to unsubstituted morpholine, making it more reactive in synthetic pathways .

- Positional isomerism (e.g., 3- vs. 4-cyanomorpholine) significantly impacts metabolic pathways and biological activity due to steric and electronic effects .

Nitrile-Containing Compounds

Nitriles are critical in medicinal chemistry for their dual role as prodrugs (e.g., cyanide-releasing agents) and enzyme inhibitors. This compound shares functional similarities with the following:

Functional Insights :

- Cyanocobalamin demonstrates that nitriles can be non-toxic when integrated into macrocyclic systems, suggesting this compound’s safety profile depends on its structural context .

Comparison with Functionally Similar Compounds

Cyanide Antidotes

For instance, cisplatin analogs protect against cyanide poisoning but are structurally unrelated to this compound , underscoring the importance of target-specific interactions .

Key Research Findings and Data Gaps

- Toxicity Profile: Cyanide-containing compounds like this compound may exhibit dose-dependent toxicity, with acute exposure risking metabolic acidosis and chronic exposure linked to neurological deficits .

- Analytical Challenges: Distinguishing this compound from isomers (e.g., 3-cyanomorpholine) requires advanced spectroscopic techniques (e.g., NMR, IR) due to nearly identical molecular weights .

- Regulatory Status: No clinical or toxicological data for this compound were identified in regulatory documents (e.g., FDA pharmacopeia), highlighting the need for systematic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.